molecular formula C19H14Cl2N4O2S2 B2509809 2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-93-5

2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2509809
CAS No.: 392300-93-5
M. Wt: 465.37
InChI Key: RBTPQCIMNZPTLL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2N4O2S2 and its molecular weight is 465.37. The purity is usually 95%.
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Biological Activity

2,4-Dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound features a thiadiazole ring , which is known for its diverse biological activities, and an indoline moiety that enhances its pharmacological profile. The molecular formula is C_{15}H_{13Cl_2N_4O_2S with a molecular weight of approximately 371.25 g/mol.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to apoptosis in cancer cells. This inhibition often results in cell cycle arrest and the activation of apoptotic markers such as caspases .
  • Antimicrobial Activity : The thiadiazole ring contributes to antimicrobial properties against various bacterial strains. Studies indicate that derivatives with similar structures exhibit significant antibacterial and antifungal activities .

Anticancer Properties

Research indicates that compounds similar to this compound display notable anticancer activity. For instance:

CompoundCell LineGI50 (μM)
Indoline derivativeTC320.9
Thiadiazole derivativeVarious<20

These findings suggest that the compound may be effective against various cancer types by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli32.6 μg/mL
Candida albicansMIC = 47.5 μg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of the compound on various cancer cell lines. Results showed significant cytotoxic effects at concentrations as low as 0.9 μM against TC32 cells, indicating strong potential for further development in cancer therapy .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated considerable activity against S. aureus and E. coli, suggesting that modifications to the thiadiazole structure could enhance efficacy .

Properties

IUPAC Name

2,4-dichloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2S2/c20-12-5-6-13(14(21)9-12)17(27)22-18-23-24-19(29-18)28-10-16(26)25-8-7-11-3-1-2-4-15(11)25/h1-6,9H,7-8,10H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTPQCIMNZPTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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